molecular formula C5H10N2OS B14455086 2-Ethyl-N-nitrosothiazolidine CAS No. 72505-63-6

2-Ethyl-N-nitrosothiazolidine

Cat. No.: B14455086
CAS No.: 72505-63-6
M. Wt: 146.21 g/mol
InChI Key: YOCGLKQOTMSGHH-UHFFFAOYSA-N
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Description

2-Ethyl-N-nitrosothiazolidine is a member of the N-nitroso compounds, which are known for their potential carcinogenic properties. This compound is part of the thiazolidine family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the nitroso group (–NO) attached to the nitrogen atom makes it a nitrosamine, which is a class of compounds often scrutinized for their health impacts .

Preparation Methods

The synthesis of 2-Ethyl-N-nitrosothiazolidine typically involves the reaction of thiazolidine with nitrosating agents. One common method includes the use of sodium nitrite (NaNO2) in an acidic medium, which facilitates the nitrosation process. The reaction is generally carried out at low temperatures to ensure high yields and prevent decomposition .

Industrial production methods may involve more sophisticated techniques to ensure purity and scalability. These methods often include the use of continuous flow reactors and advanced purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

2-Ethyl-N-nitrosothiazolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions typically target the nitroso group, converting it to an amine.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

2-Ethyl-N-nitrosothiazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-nitrosothiazolidine primarily involves its interaction with DNA and proteins. The nitroso group can form adducts with DNA bases, leading to mutations and potentially carcinogenic effects. The compound can also interact with enzymes and other proteins, disrupting their normal function and leading to cellular damage .

Comparison with Similar Compounds

2-Ethyl-N-nitrosothiazolidine can be compared with other nitrosamines and thiazolidine derivatives:

Properties

CAS No.

72505-63-6

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

2-ethyl-3-nitroso-1,3-thiazolidine

InChI

InChI=1S/C5H10N2OS/c1-2-5-7(6-8)3-4-9-5/h5H,2-4H2,1H3

InChI Key

YOCGLKQOTMSGHH-UHFFFAOYSA-N

Canonical SMILES

CCC1N(CCS1)N=O

Origin of Product

United States

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